5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride

Catalog No.
S14151370
CAS No.
M.F
C8H14ClF3O3S
M. Wt
282.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfo...

Product Name

5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride

IUPAC Name

5-(1,1,1-trifluoropropan-2-yloxy)pentane-1-sulfonyl chloride

Molecular Formula

C8H14ClF3O3S

Molecular Weight

282.71 g/mol

InChI

InChI=1S/C8H14ClF3O3S/c1-7(8(10,11)12)15-5-3-2-4-6-16(9,13)14/h7H,2-6H2,1H3

InChI Key

RFDOVBZKKSCXRS-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OCCCCCS(=O)(=O)Cl

5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride is a specialized organic compound that features a sulfonyl chloride functional group attached to a pentane backbone, with a trifluoropropyl ether substituent. This compound is characterized by its unique molecular structure, which includes a trifluoropropan-2-yl group that enhances its chemical reactivity and potential applications in various fields, particularly in synthetic organic chemistry and pharmaceuticals.

.3-Fluoro-N-(trifluoromethyl)benzenesulfonamideC7H6F4N2O2SContains both fluorinated and sulfonamide functionalities; used for pharmaceutical applications.

Uniqueness

The uniqueness of 5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride lies in its combination of a long carbon chain with a highly fluorinated ether functionality. This combination not only enhances its chemical reactivity but also influences its physical properties such as solubility and volatility compared to other compounds listed above.

While specific biological activity data for 5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride is limited, compounds with similar structures often exhibit significant biological properties. Sulfonamides, for instance, are known for their antibacterial properties. The trifluoropropyl moiety may also influence the compound's lipophilicity and membrane permeability, potentially enhancing its biological efficacy.

The synthesis of 5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride can be accomplished through several methods:

  • Starting Materials: Begin with pentane-1-sulfonic acid or its derivatives.
  • Formation of Sulfonyl Chloride: Treat the sulfonic acid with thionyl chloride or oxalyl chloride to convert it into the corresponding sulfonyl chloride.
  • Etherification: React the resulting sulfonyl chloride with 1,1,1-trifluoropropan-2-ol under acidic or basic conditions to introduce the trifluoropropan-2-yloxy group.

This method ensures high yields and purity while allowing for potential modifications to the synthetic route depending on available reagents.

5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride has potential applications in:

  • Pharmaceutical Chemistry: As an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: In the development of agrochemicals due to its reactivity and ability to form stable derivatives.
  • Material Science: As a building block for creating functional materials with specific properties due to its fluorinated structure.

Studies on similar compounds suggest that the trifluoropropan-2-yloxy group may enhance interactions with biological targets through hydrophobic effects and increased binding affinity. Interaction studies could focus on assessing how this compound interacts with enzymes or receptors relevant in drug design and discovery.

Several compounds share structural similarities with 5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride. Here are a few notable examples:

Compound NameStructureUnique Features
2-Fluoropropane-1-sulfonyl chlorideC3H6ClFO2SContains a simpler fluorinated structure without trifluoroalkyl substitution.
4-(Trifluoromethyl)benzene sulfonyl chlorideC7H4ClF3O2SFeatures a trifluoromethyl group instead of a trifluoropropan group; used in similar

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Exact Mass

282.0304277 g/mol

Monoisotopic Mass

282.0304277 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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